molecular formula C28H30FN5O B14965094 N,N-diethyl-1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide

N,N-diethyl-1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B14965094
M. Wt: 471.6 g/mol
InChI Key: OFWIFLCWXDUZFF-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes scaling up the Suzuki-Miyaura coupling reaction and employing advanced purification techniques such as chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N,N-diethyl-1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide stands out due to its unique combination of structural features, including the fluorophenyl and phenyl groups, as well as the piperidine carboxamide moiety

Properties

Molecular Formula

C28H30FN5O

Molecular Weight

471.6 g/mol

IUPAC Name

N,N-diethyl-1-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide

InChI

InChI=1S/C28H30FN5O/c1-3-32(4-2)28(35)21-11-8-16-33(17-21)26-25-24(20-9-6-5-7-10-20)18-34(27(25)31-19-30-26)23-14-12-22(29)13-15-23/h5-7,9-10,12-15,18-19,21H,3-4,8,11,16-17H2,1-2H3

InChI Key

OFWIFLCWXDUZFF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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